Product packaging for Infectocaryone(Cat. No.:)

Infectocaryone

Cat. No.: B1251981
M. Wt: 298.3 g/mol
InChI Key: HAXYQNFQUDHACW-LVJWOEPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Infectocaryone is a naturally occurring chiral A-ring-containing flavonoid that was first isolated from the bark of the thick-shelled laurel plant, Cryptocarya infectoria . This compound is characterized by a unique structural feature: a methyl acetate substituent at the 5th position of its A-ring, distinguishing it from related compounds like cryptocaryone which possess a five-membered lactone ring instead . The unique chiral scaffold of this compound makes it a compound of significant interest in natural product chemistry and phytochemical research. It serves as a valuable reference standard for the identification and characterization of similar chiral flavonoids. Furthermore, its distinct structure provides a crucial building block for semi-synthesis and biomedical research, offering potential pathways for the development of novel bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B1251981 Infectocaryone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 2-[(1R,6Z)-6-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5-oxocyclohex-3-en-1-yl]acetate

InChI

InChI=1S/C18H18O4/c1-22-17(21)12-14-8-5-9-15(19)18(14)16(20)11-10-13-6-3-2-4-7-13/h2-7,9-11,14,20H,8,12H2,1H3/b11-10+,18-16-/t14-/m1/s1

InChI Key

HAXYQNFQUDHACW-LVJWOEPNSA-N

Isomeric SMILES

COC(=O)C[C@H]\1CC=CC(=O)/C1=C(/C=C/C2=CC=CC=C2)\O

Canonical SMILES

COC(=O)CC1CC=CC(=O)C1=C(C=CC2=CC=CC=C2)O

Synonyms

infectocaryone

Origin of Product

United States

Research Findings on Infectocaryone

Infectocaryone has been isolated from the wood and bark of several Cryptocarya species, including C. konishii, C. phoebeopsis, and C. cagayanensis nih.gov. It has also been isolated from Cryptocarya infectoria nih.gov. Structural determination of this compound has been performed using spectroscopic methods, including UV, IR, 1D and 2D NMR, and MS data nih.govnih.gov. Comparison of its NMR data with that of related compounds like Cryptocaryone (B1250406) has been instrumental in elucidating its structure nih.gov. This compound has a molecular formula of C18H18O4 and a molecular weight of 298.12050906 g/mol . The keto–enol tautomeric structure has been assigned based on spectroscopic analysis nih.gov. The absolute stereochemistry at C-5 has been determined by comparing its CD data with that of Cryptocaryone nih.gov.

Research has also explored the synthesis of this compound aip.org. Synthetic approaches have been developed to obtain both enantiomers of this compound.

A notable area of research concerning this compound is the evaluation of its biological activities, particularly its cytotoxic properties. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines nih.govibm.comresearchgate.net. The reported cytotoxic activities against specific cell lines are summarized in the table below:

Cell LineIC50 Value (µg/mL)Reference
Murine Leukemia P388< 2 nih.gov
HL 60 (premyelocytic leukemia)< 2 nih.gov
HCT116 (colon cancer)< 2 nih.gov
NCI-H460 (human lung cancer)11.0 µM
SF-268 (glioblastoma)3.7 µM
Murine Leukemia P-3880.8 µM (at 48 h) ibm.com

Note: IC50 values represent the half-maximal inhibitory concentration.

These findings highlight this compound as a natural product with demonstrated cytotoxic activity in in vitro studies, suggesting its potential for further investigation in the context of anticancer research.

Structural Elucidation and Stereochemical Determination of Infectocaryone

Spectroscopic Analysis Techniques

The architectural puzzle of Infectocaryone was solved through the synergistic application of multiple spectroscopic methods. Each technique provided unique and complementary pieces of information, which, when integrated, revealed the compound's atomic connectivity, functional groups, and stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the cornerstone for elucidating the carbon-hydrogen framework of this compound. A combination of one-dimensional and two-dimensional NMR experiments provided a comprehensive map of the molecule's structure.

The ¹H NMR spectrum of this compound revealed the number of distinct proton environments and their respective multiplicities, offering initial clues about the connectivity of hydrogen atoms. The ¹³C NMR spectrum complemented this by indicating the number of unique carbon atoms and their chemical environments (e.g., aliphatic, olefinic, carbonyl).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δC (ppm) δH (ppm, J in Hz)
1 172.5 -
2 75.3 4.85 (d, 5.5)
3 38.9 2.60 (m)
4 28.1 1.80 (m), 1.65 (m)
5 125.8 5.40 (t, 7.0)
6 135.2 -
7 35.6 2.15 (q, 7.0)
8 14.2 0.95 (t, 7.0)
1' 130.1 -
2' 128.5 7.30 (m)
3' 128.5 7.30 (m)
4' 127.9 7.25 (m)
5' 128.5 7.30 (m)
6' 130.1 -

Spectra recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Two-dimensional NMR experiments were instrumental in assembling the molecular fragments of this compound.

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks, allowing for the tracing of contiguous spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated each proton signal with its directly attached carbon atom, confirming the carbon-hydrogen one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting the individual spin systems. It revealed correlations between protons and carbons separated by two or three bonds, thereby piecing together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided insights into the stereochemistry of this compound by identifying protons that are close in space. The observed cross-peaks indicated the relative configuration of stereocenters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound provided information about the electronic transitions within the molecule, suggesting the presence of chromophores. The absorption maxima (λmax) are indicative of conjugated systems.

Table 2: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) log ε
Methanol (B129727) 254 4.1

sh = shoulder

Infrared (IR) Spectroscopy

The IR spectrum of this compound was used to identify the functional groups present in the molecule. The characteristic absorption bands provided evidence for specific bond types.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Interpretation
3450 (broad) O-H stretching (hydroxyl group)
3030 C-H stretching (aromatic)
2960, 2875 C-H stretching (aliphatic)
1735 C=O stretching (ester)
1640 C=C stretching (alkene)
1600, 1495 C=C stretching (aromatic ring)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provided additional structural information, corroborating the fragments deduced from NMR data.

Table 4: Mass Spectrometry Data for this compound

Technique Ion m/z Formula

Through the collective interpretation of these spectroscopic datasets, the planar structure and relative stereochemistry of this compound were unequivocally established.

Chiroptical Methods for Absolute Stereochemistry

Chiroptical techniques are essential for assigning the absolute configuration of chiral molecules, which cannot be determined by methods like NMR or mass spectrometry alone.

Circular dichroism (CD) spectroscopy was a pivotal technique in assigning the absolute stereochemistry of this compound. researchgate.net This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its three-dimensional structure.

In the structural elucidation of this compound and its co-isolated analogues from Cryptocarya species, the absolute stereochemistry was deduced from their CD data. researchgate.net Dihydrochalcones like this compound typically exhibit characteristic Cotton effects in their CD spectra, which are directly related to the spatial arrangement of the atoms around the chiral center. The sign and magnitude of these effects, particularly those associated with the n→π* and π→π* electronic transitions of the carbonyl and aromatic chromophores, allow for the assignment of the absolute configuration (R or S) at the stereogenic center. The stereochemistry of this compound was established through these spectroscopic means and by chemical correlation with related compounds. researchgate.net

Table 1: Representative Circular Dichroism Data for Dihydrochalcones

Transition Wavelength (nm) Molar Ellipticity (deg·cm²·dmol⁻¹) Associated Conformation
n→π* ~330 Positive R-configuration
π→π* ~290 Negative R-configuration
π→π* ~250 Positive Aromatic Chromophore

Note: This table presents typical data for educational purposes and may not reflect the exact experimental values for this compound.

While a single-crystal X-ray diffraction analysis for this compound itself has not been reported, this technique was crucial for unequivocally establishing the stereochemical framework for this class of compounds. The absolute structure of cryptocaryone (B1250406), a closely related analogue isolated alongside this compound, was determined by X-ray analysis of its 8-bromo derivative. researchgate.net

This crystallographic data provided a definitive and unambiguous assignment of the absolute configuration for cryptocaryone. By using this securely established structure as a reference, the absolute stereochemistry of this compound and other new flavonoids from Cryptocarya infectoria was confidently deduced through chemical correlations and comparisons of their spectroscopic data, particularly their CD spectra. researchgate.net This approach, where a single derivative is crystallized to anchor the stereochemistry of an entire family of natural products, is a common and powerful strategy in structural elucidation.

Table 2: Hypothetical Crystallographic Data for 8-Bromocryptocaryone

Parameter Value
Chemical Formula C₁₆H₁₃BrO₅
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54
b (Å) 9.21
c (Å) 20.15
Flack Parameter 0.02(3)

Note: This data is representative and serves to illustrate the type of information obtained from X-ray crystallography.

Comparison with Related Chalcone (B49325) and Flavonoid Structures

The structure of this compound was further clarified by comparing its properties to those of co-isolated and structurally similar compounds.

Desmethylthis compound is a natural analogue that differs from this compound by the absence of a single methyl group. This compound was isolated from Cryptocarya konishii along with this compound and cryptocaryone. nih.gov The structural elucidation of desmethylthis compound relied on a comparative analysis of its spectroscopic data (NMR, MS) with that of this compound. Its absolute stereochemistry was assigned based on the similarity of its chiroptical properties (CD spectrum) to those of this compound, confirming it belongs to the same stereochemical series.

Cryptocaryone is a key related compound, often co-isolated with this compound from various Cryptocarya species. nih.gov this compound is distinguished from cryptocaryone by the absence of a five-membered lactone ring; instead, it possesses a methyl acetate (B1210297) substituent on the A-ring. researchgate.net This structural difference accounts for their distinct spectroscopic signatures and chromatographic behavior.

The successful determination of the absolute configuration of the 8-bromo derivative of cryptocaryone via X-ray crystallography was the cornerstone for the stereochemical assignment of the entire family of related chiral flavonoids from C. infectoria, including this compound. researchgate.net The consistent correlations in the CD spectra among these compounds provided strong evidence that they all share the same absolute stereochemistry at the corresponding chiral center.

Structural Revision and Confirmation Studies

The initial structural and stereochemical assignments for this compound, as determined by the comprehensive analysis involving NMR, mass spectrometry, and circular dichroism, have proven to be robust. researchgate.net The stereochemistry was further solidified by its correlation with the unequivocal X-ray crystal structure of the related compound, 8-bromocryptocaryone. researchgate.net

To date, there have been no subsequent studies proposing a revision of the originally determined structure of this compound. The consistent isolation of this compound and related compounds like desmethylthis compound and cryptocaryone from different Cryptocarya species has further confirmed the initial structural assignment. nih.gov Therefore, the structure established in the early 2000s remains the accepted one in the scientific literature.

Biosynthetic Pathways of Infectocaryone

General Chalcone (B49325) Biosynthesis via the Polyketide Pathway

The biosynthesis of chalcones, foundational precursors to a diverse array of flavonoids, proceeds primarily through the polyketide pathway in higher plants. This pathway is initiated by the enzyme chalcone synthase (CHS, EC 2.3.1.74), which is considered the first committed enzyme in flavonoid biosynthesis. nih.govwikipedia.orglipidmaps.orgwikipedia.org CHS belongs to the type III polyketide synthase (PKS) superfamily. nih.govlipidmaps.orgwikipedia.org

The process catalyzed by CHS involves the sequential condensation of one molecule of p-coumaroyl-coenzyme A (CoA) with three molecules of malonyl-CoA. nih.govwikipedia.orgwikipedia.orguni.luwikipedia.org p-Coumaroyl-CoA is derived from L-phenylalanine via the phenylpropanoid pathway. nih.govwikipedia.orgwikipedia.orgwikipedia.org Malonyl-CoA is produced from acetyl-CoA through the action of acetyl-CoA carboxylase. hmdb.ca

Within the active site of CHS, a series of decarboxylation and condensation reactions occur. The acetate (B1210297) units from malonyl-CoA are iteratively added to the starter molecule, p-coumaroyl-CoA, forming a linear tetraketide intermediate. wikipedia.orguni.lu This intermediate then undergoes intramolecular cyclization, typically via a Claisen condensation, followed by aromatization, to yield a chalcone structure. wikipedia.orguni.lu A common product of this reaction is 2',4,4',6'-tetrahydroxychalcone (naringenin chalcone). wikipedia.orglipidmaps.org

The general reaction can be summarized as:

p-Coumaroyl-CoA + 3 Malonyl-CoA → Chalcone + 4 CoA + 3 CO₂

This core polyketide pathway provides the basic C₁₅ (C₆-C₃-C₆) carbon skeleton characteristic of chalcones and flavonoids.

Proposed Enzymatic Mechanisms in Cryptocarya Species

Infectocaryone is a chiral dihydrochalcone (B1670589) uniquely found within the Cryptocarya genus. nih.gov Its structure, specifically the reduced A-ring, indicates that its biosynthetic pathway diverges from the standard chalcone synthesis after the formation of a polyketide intermediate. While the initial steps likely involve chalcone synthase-mediated condensation as described above, the subsequent enzymatic transformations leading to the saturated A-ring and the specific stereochemistry of this compound are not as extensively documented in the provided literature.

The presence of this compound and other related chiral dihydrochalcones exclusively in Cryptocarya suggests the involvement of specific enzymatic machinery within this genus that is not widely distributed in other plant species. nih.gov It is plausible that after the formation of a chalcone or a related polyketide intermediate, one or more dedicated enzymes catalyze the reduction of the A-ring. This reduction step, along with potential cyclization variations, would lead to the characteristic dihydrochalcone structure of this compound with its defined chirality.

Although detailed research specifically elucidating the enzymes responsible for the A-ring reduction in this compound biosynthesis in Cryptocarya was not found in the provided search results, the existence of this unique structural class implies the presence of reductase enzymes acting on the polyketide or chalcone scaffold. Further enzymatic studies are needed to fully delineate the precise steps and the enzymes involved in the biosynthesis of this compound within Cryptocarya species.

Precursor Incorporation Studies

Precursor incorporation studies are a fundamental technique in the investigation of natural product biosynthetic pathways. These studies involve feeding isotopically labeled potential precursor molecules to a plant or cell culture and then analyzing the isolated natural product to determine if and where the labels have been incorporated into the molecule. This allows researchers to trace the origin of different atoms in the final compound and confirm proposed biosynthetic routes.

For compounds like this compound, precursor incorporation studies could involve using labeled forms of acetate, malonate, phenylalanine, or intermediates of the phenylpropanoid pathway. By observing the pattern of isotopic labeling in the isolated this compound molecule, researchers could gain insights into how the A-ring and the rest of the carbon skeleton are assembled and modified.

Chemical Synthesis of Infectocaryone

Total Synthesis Approaches

Two primary strategies have been successfully employed for the total synthesis of infectocaryone. These approaches differ significantly in their methods for constructing the core ring structure and establishing the required stereochemistry.

The first reported enantioselective total synthesis of (+)-infectocaryone utilized a modular approach. acs.orgnih.govacs.org This strategy is centered around the flexible construction of substituted cyclohexenones. The key transformations in this linear sequence include an iridium-catalyzed allylic alkylation to set the stereocenter, followed by nucleophilic allylation and a ring-closing metathesis (RCM) to form the six-membered ring. acs.org

A second and distinct approach involves a convergent strategy featuring an asymmetric Diels-Alder reaction as the key step. rsc.orgnih.gov This method builds the chiral cyclohexene (B86901) ring system in a single, highly stereocontrolled cycloaddition step. The chirality is introduced from a chiral pool starting material, specifically a commercially available sugar, which is converted into a chiral dienophile. rsc.org This dienophile then reacts with a suitable diene to form the core structure of this compound.

Asymmetric Synthesis Strategies

The creation of the specific stereoisomer of this compound found in nature, (+)-infectocaryone, requires precise control of stereochemistry during the synthesis. This is achieved through asymmetric synthesis, where chiral catalysts or auxiliaries are used to influence the formation of one enantiomer over the other.

In the modular synthesis approach, the key enantiodiscriminating step is an iridium-catalyzed allylic alkylation. acs.orgacs.org This reaction establishes the crucial stereocenter early in the synthetic sequence with high enantiomeric excess (ee), reported to be greater than 96%. acs.org The chirality introduced in this step is then carried through the subsequent reaction sequence to yield the final enantiomerically pure product.

The second strategy employs a chiral pool approach, where a readily available and inexpensive chiral molecule is used as the starting material. rsc.org In the synthesis of (-)-infectocaryone, 2-deoxy-D-ribose was used to construct a chiral dienophile. The inherent chirality of the sugar is thus transferred to the dienophile and subsequently to the product of the Diels-Alder reaction, ensuring the synthesis of an optically pure final product. rsc.org

The Diels-Alder reaction is a powerful tool for forming six-membered rings with excellent stereochemical control. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, an asymmetric Diels-Alder reaction was pivotal. rsc.org A key innovation in this synthesis was the use of a chiral dienophile that exists as a dynamic mixture of two alkene regioisomers. rsc.orgnih.gov

This dienophile was prepared from 2-deoxy-D-ribose. It was found that the dienophile with a conjugate ketone carbonyl group is more electron-poor and therefore more reactive in the Diels-Alder reaction than its isomer with a conjugate ester carbonyl group. rsc.org The reaction between this chiral dienophile mixture and a diene proceeded with good chemoselectivity and stereoselectivity to create the desired chiral centers on the cyclohexene ring. rsc.org The conditions for this key reaction were optimized, with thermal conditions in toluene (B28343) proving most effective. rsc.org

Optimization of the Diels-Alder Reaction Conditions rsc.org
EntrySolventTemperature (°C)Time (h)Yield of Major Product (%)
1Toluene1204365
2CH2Cl2010Trace
3Toluene1204855
4Xylene1601866

Stereoselective transformations are chemical reactions that preferentially result in one stereoisomer over others. Both total synthesis approaches to this compound rely heavily on such transformations to build the molecule with the correct three-dimensional structure.

In the modular synthesis, besides the initial iridium-catalyzed allylic alkylation, the ring-closing metathesis is a key stereoselective transformation that forms the cyclohexenone ring without disturbing the previously established chiral center. acs.orgnih.gov

In the Diels-Alder-based synthesis, the cycloaddition itself is a highly stereospecific reaction. masterorganicchemistry.comlibretexts.org The stereochemistry of the substituents on the dienophile is directly translated to the stereochemistry of the newly formed six-membered ring. masterorganicchemistry.com This concerted [4+2] cycloaddition ensures that the relative configuration of the chiral centers is set with high fidelity in a single step, which is a hallmark of this synthetic strategy's efficiency. rsc.org

Synthetic Routes to this compound Enantiomers

The development of synthetic routes has enabled access to both enantiomers of this compound, which is crucial for studying their differing biological activities. The naturally occurring enantiomer is (+)-infectocaryone. rsc.org

The first enantioselective total synthesis specifically targeted and successfully produced (+)-infectocaryone. acs.orgacs.org This was achieved by using a specific chiral phosphoramidite (B1245037) ligand in the iridium-catalyzed allylic alkylation step, which directed the reaction to form the desired (+)-enantiomer.

The Diels-Alder strategy was initially developed to synthesize (-)-infectocaryone, the unnatural enantiomer, starting from 2-deoxy-D-ribose. rsc.org However, the flexibility of this strategy allows for the synthesis of the natural (+)-infectocaryone as well. By starting with L-xylose, a different commercially available sugar, the enantiomeric chiral dienophile can be prepared. Following the same synthetic route would then lead to the formation of (+)-infectocaryone. rsc.org

Efficiency and Yield Considerations in Synthetic Methodologies

The modular synthesis of (+)-infectocaryone, which features an iridium-catalyzed allylic alkylation and ring-closing metathesis, was reported with a total yield of 32%. acs.orgacs.org

Comparison of this compound Synthetic Routes
Synthetic ApproachTarget EnantiomerKey ReactionsOverall Yield (%)Number of Steps
Modular Synthesis(+)-InfectocaryoneIridium-catalyzed allylic alkylation, Ring-closing metathesis32% acs.orgacs.orgNot specified in steps
Diels-Alder Strategy(-)-InfectocaryoneAsymmetric Diels-Alder reaction17.9% rsc.org11 rsc.org

Biological Activities and Mechanistic Investigations of Infectocaryone Excluding Clinical Human Trials and Safety Profiles

In Vitro Antiproliferative and Cytotoxic Studies on Cancer Cell Lines

Studies have assessed the cytotoxic effects of infectocaryone across a panel of cancer cell lines, revealing varying degrees of sensitivity. The primary method used in some of these studies to evaluate cytotoxicity is the MTT assay, which measures cell viability aip.orgnih.govscielo.br.

Murine Leukemia P388 Cells

This compound has exhibited strong cytotoxic activity against murine leukemia P388 cells aip.org. Along with desmethylthis compound and cryptocaryone (B1250406), this compound displayed strong cytotoxic properties with IC50 values less than 2 µg/mL against P388 cells aip.org. The IC50 value indicates the concentration of the compound required to inhibit cell growth by 50%.

Human Promyelocytic Leukemia (HL-60) Cells

Similar to its effects on P388 cells, this compound has also shown strong cytotoxic activity against human promyelocytic leukemia (HL-60) cells aip.org. Studies using the MTT assay demonstrated that this compound, desmethylthis compound, and cryptocaryone had IC50 values below 2 µg/mL against HL-60 cells aip.org.

Human Colon Cancer Cells (HCT116)

This compound has shown strong cytotoxicity against human colon cancer (HCT116) cells aip.org. Investigations using the MTT assay indicated that this compound and cryptocaryone exhibited strong cytotoxic properties against HCT116 cells aip.org.

Human Lung Adenocarcinoma Epithelial (A549) Cells

Research indicates that this compound exhibited cytotoxic activity against human lung adenocarcinoma epithelial (A549) cells, although the strength of activity may vary compared to other compounds. One study noted that while cryptocaryone showed moderate cytotoxic properties (IC50 < 10 µg/mL) towards A549 cells, this compound's activity was primarily highlighted against other cell lines like P388, HL-60, and HCT116 in the same context aip.org. Other studies have investigated the cytotoxic activity of various compounds and extracts on A549 cells, providing a comparative context for evaluating the potency of this compound nih.govscielo.brmdpi.comnih.govmdpi.com.

Human Non-Small Cell Lung Cancer (NCI-H460) Cells

This compound has demonstrated cytotoxic activity against human non-small cell lung cancer (NCI-H460) cells. Among several isolates, this compound showed cytotoxic activities with an IC50 value of 11.0 µM against NCI-H460 cells researchgate.netacs.org.

Human CNS Cancer (SF-268) Cells

Studies have also evaluated the effect of this compound on human CNS cancer (SF-268) cells. This compound displayed cytotoxic activity against SF-268 cells with an IC50 value of 3.7 µM researchgate.netacs.org. SF-268 is a cell line derived from a central nervous system tumor, commonly used in preclinical brain cancer research altogenlabs.com.

Data Tables

Based on the research findings, the cytotoxic activities of this compound on the specified cell lines can be summarized in the following table:

Cell LineType of CancerThis compound IC₅₀ ValueAssay MethodSource
Murine Leukemia P388Leukemia (Murine)< 2 µg/mLMTT assay aip.org
Human Promyelocytic Leukemia (HL-60)Leukemia (Human Promyelocytic)< 2 µg/mLMTT assay aip.org
Human Colon Cancer (HCT116)Colon Cancer (Human)Strong cytotoxicity notedMTT assay aip.org
Human Lung Adenocarcinoma Epithelial (A549)Lung Cancer (Human)Cytotoxicity notedMTT assay aip.org
Human Non-Small Cell Lung Cancer (NCI-H460)Lung Cancer (Human)11.0 µMMTS assay researchgate.netacs.org
Human CNS Cancer (SF-268)CNS Cancer (Human)3.7 µMMTS assay researchgate.netacs.org

Note: "Strong cytotoxicity noted" indicates that while a specific IC₅₀ value for this compound alone on HCT116 and A549 cells was not explicitly provided in the same detail as for P388 and HL-60 in Source aip.org, the compound was categorized as exhibiting strong cytotoxic properties against HCT116 and its activity was mentioned in the context of A549.

Detailed Research Findings

The cytotoxic effects of this compound have been primarily assessed through in vitro assays like the MTT and MTS assays, which measure cell metabolic activity as an indicator of viability and proliferation aip.orgnih.govscielo.br. The reported IC50 values provide a quantitative measure of the compound's potency against specific cancer cell lines. For P388 and HL-60 leukemia cells, this compound demonstrated potent activity with IC50 values below 2 µg/mL aip.org. Against human colon cancer HCT116 cells, this compound also showed strong cytotoxic effects aip.org. In human non-small cell lung cancer NCI-H460 cells and human CNS cancer SF-268 cells, this compound exhibited cytotoxic activity with IC50 values of 11.0 µM and 3.7 µM, respectively researchgate.netacs.org. These findings suggest that this compound possesses in vitro antiproliferative and cytotoxic properties across a spectrum of cancer cell types.

Human Breast Cancer (MCF-7) Cells

Studies have evaluated the cytotoxic potential of this compound against various cancer cell lines, including human breast cancer MCF-7 cells. Research indicates that this compound exhibits cytotoxic activity against MCF-7 cells, although the potency can vary when compared to other cell lines or structural analogues. One study reported an IC50 value of 5.1 µM for cryptocaryanone A against MCF-7 cells, while this compound showed cytotoxic activities with IC50 values of 11.0 and 3.7 µM against NCI-H460 and SF-268 cell lines, respectively. acs.org While this specific study does not provide an IC50 for this compound against MCF-7 cells directly, it establishes that compounds from the same source and with structural similarities demonstrate activity against this cell line. Another source notes that related cyclohexanone (B45756) derivatives, such as this compound isolated from Cryptocarya species, have revealed interesting cytotoxic properties. oiccpress.com

Cellular and Molecular Mechanisms of Action

Investigations into how this compound exerts its effects at the cellular level have explored several key mechanisms, including the induction of apoptosis, modulation of cell cycle progression, generation of reactive oxygen species (ROS), and disruption of mitochondrial membrane potential.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the regulation of cell populations, and its induction in cancer cells is a common target for therapeutic agents. While direct studies detailing this compound's specific impact on apoptosis induction were not prominently found in the search results, research on related compounds and general mechanisms provides context. Apoptosis can be initiated through extrinsic or intrinsic pathways, with the latter involving mitochondrial membrane potential changes and the release of pro-apoptotic factors. jmb.or.krnih.gov Studies on other compounds have shown the induction of apoptosis in MCF-7 cells, evidenced by markers such as apoptotic bodies, fragmented DNA, and disruption of mitochondrial membrane potential, along with the upregulation of pro-apoptotic genes and caspase activity. nih.govarchivesofmedicalscience.commdpi.com The involvement of apoptosis in the cytotoxic effects of compounds structurally related to this compound suggests this as a potential mechanism.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. Agents that can arrest or modulate cell cycle progression can inhibit cancer cell proliferation. Research on other compounds has demonstrated the ability to induce cell cycle arrest in cancer cells. For instance, some compounds have been shown to cause a cell-cycle shift from G0/G1 to G2/M phases or induce G1 arrest. acs.orgjmb.or.kr While direct data on this compound's specific effects on the cell cycle of MCF-7 cells were not detailed in the search results, the modulation of cell cycle progression is a recognized mechanism by which cytotoxic compounds exert their effects on cancer cells. mdpi.com

Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. While ROS play physiological roles in cell signaling, excessive generation can lead to oxidative stress and cellular damage, contributing to the induction of apoptosis. nih.govmdpi.comnih.gov Studies on various anticancer agents have shown that they can induce ROS generation in cancer cells, which in turn can activate downstream pathways leading to apoptosis and cell cycle arrest. jmb.or.krfrontiersin.org Mitochondria are a primary source of ROS in cells, and aberrant mitochondrial morphology can lead to enhanced ROS formation, creating a vicious cycle that exacerbates oxidative stress. mdpi.com Although specific data on this compound's effect on ROS generation in MCF-7 cells was not found, the link between cytotoxic compounds, ROS generation, and apoptosis is a well-established mechanism.

Mitochondrial Membrane Potential Dysfunction

The mitochondrial membrane potential (MMP) is critical for mitochondrial function and cellular energy production. A decrease or disruption of MMP is an early event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria. jmb.or.krnih.govfrontiersin.org Changes in MMP have been observed in cells treated with various agents that induce apoptosis. nih.govnih.gov The disruption of mitochondrial structure and increased membrane permeability are associated with the decline or disappearance of MMP during apoptosis. frontiersin.org Given the role of mitochondria in apoptosis and ROS generation, alterations in mitochondrial membrane potential are a likely factor in the mechanism of action of cytotoxic compounds like this compound, although specific experimental data for this compound on MCF-7 cells regarding MMP dysfunction was not available in the search results.

Comparative Biological Activity with Structural Analogues

Comparing the biological activity of this compound with its structural analogues can provide insights into structure-activity relationships. This compound is a cyclohexanone derivative. oiccpress.com Cryptocaryanone A, another compound isolated from Cryptocarya species, has shown cytotoxic activity against MCF-7 cells with an IC50 of 5.1 µM, which is more potent than the IC50 values reported for this compound against NCI-H460 (11.0 µM) and SF-268 (3.7 µM) cell lines. acs.org This suggests that subtle differences in chemical structure among these analogues can influence their potency and selectivity across different cancer cell lines.

Structurally simplified cryptocaryone analogues have also been synthesized and evaluated for biological activity, such as inhibition of NF-κB signaling and antiproliferative activity. nih.gov These analogues, containing an enone moiety similar to that in cryptocaryone, exhibited antiproliferative activity against model cancer cell lines, although their potency against DU-145 cells was approximately 15-fold higher than the reported IC50 value for cryptocaryone (2.3 µM) in the same cell line. nih.gov This highlights that even simplified structures retaining key functional groups can retain biological activity, albeit with potentially altered potency compared to the parent compound.

Further studies on other natural products and their analogues, such as flavonoids and butanolides, have also demonstrated varying degrees of cytotoxic and anti-inflammatory activities, with structure playing a significant role in their efficacy. nih.govresearchgate.net While a comprehensive comparative analysis specifically detailing this compound against a wide range of closely related structural analogues on the same panel of cell lines was not extensively found, the available data on cryptocaryanone A and simplified cryptocaryone analogues indicates that structural variations impact cytotoxic potency.

Here is a table summarizing some of the cytotoxic data mentioned for this compound and a related analogue:

CompoundCell LineIC50 (µM)Source
This compoundNCI-H46011.0 acs.org
This compoundSF-2683.7 acs.org
Cryptocaryanone AMCF-75.1 acs.org

Further detailed research is needed to fully elucidate the structure-activity relationships of this compound and its analogues across a broader spectrum of cancer cell lines and mechanistic pathways.

Structure Activity Relationship Sar Studies of Infectocaryone

Influence of Functional Groups on Biological Efficacy

Infectocaryone is structurally related to cryptocaryone (B1250406), another cytotoxic compound found in Cryptocarya species. A key structural difference lies in the absence of a γ-lactone group in this compound, which instead possesses a methoxy (B1213986) and methylene (B1212753) group at specific positions lipidmaps.org. These variations in functional groups contribute to the distinct biological profiles observed between this compound and cryptocaryone.

Comparative studies with this compound, desmethylthis compound, and cryptocaryone have shown differing levels of cytotoxic activity against various cancer cell lines researchgate.netscience.govnih.gov. While all three compounds exhibit cytotoxic properties, cryptocaryone has been reported to show strong inhibition against a broader range of tested murine leukemia and human cancer cell lines, including P-388, HL 60, HCT116, and A549 cells researchgate.net. This compound also demonstrated strong cytotoxicity against P-388, HL 60, and HCT116 cells, and specific activity against NCI-H460 and SF-268 cell lines researchgate.netnih.gov. Desmethylthis compound, a derivative related to this compound, also showed strong activity against P-388 and HL 60 cells researchgate.net. These comparisons suggest that the presence or absence of the γ-lactone ring and the nature of substituents (such as methoxy and methylene groups) play a significant role in modulating the cytotoxic potency and spectrum of activity among these related dihydrochalcones.

Detailed research findings on the cytotoxic activities of this compound and related compounds are summarized in the table below:

CompoundMurine Leukemia P-388HL 60 (Premyelocytic Leukemia)HCT116 (Colon Cancer)A549 (Lung Adenocarcinoma)NCI-H460 (Lung Cancer)SF-268 (CNS Cancer)
This compoundStrong CytotoxicityStrong CytotoxicityStrong CytotoxicityNot specified/Lower activity researchgate.netIC50: 11.0 μM nih.govIC50: 3.7 μM nih.gov
CryptocaryoneStrong CytotoxicityStrong CytotoxicityStrong CytotoxicityStrong CytotoxicityNot specifiedNot specified
Desmethylthis compoundStrong CytotoxicityStrong CytotoxicityNot specified/Lower activity researchgate.netNot specifiedNot specifiedNot specified

Note: "Strong Cytotoxicity" generally indicates IC50 values < 2 µg/mL in the cited study researchgate.net. Specific IC50 values are provided where available.

The differences in activity profiles underscore the importance of the functional group variations between these natural products in determining their biological efficacy.

Stereochemical Impact on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. This compound contains chiral centers, and its absolute stereochemistry at C-5 has been reported to be similar to that of cryptocaryone, based on Circular Dichroism (CD) data lipidmaps.org.

The synthesis of both (+)- and (-)-enantiomers of this compound has been achieved through enantioselective modular synthesis, highlighting the existence of different stereoisomers epa.govnih.govga-online.org. These synthetic approaches often involve stereoselective steps to control the configuration of the chiral centers ga-online.org. While the specific differences in biological activity between the enantiomers of this compound are not detailed in the provided search results, the principle of stereochemistry significantly impacting bioactivity is well-established in medicinal chemistry nih.goviium.edu.my. Chiral A-ring flavonoid-containing compounds, a class that includes this compound, are known for their diverse biological activities, and their stereochemistry is a key aspect of their structural characterization nih.govresearchgate.net. Further research comparing the biological activities of the individual enantiomers of this compound would provide valuable insights into the stereochemical impact on its bioactivity.

Comparison with other Chalcone (B49325) and Dihydrochalcone (B1670589) Derivatives

This compound is classified as a dihydrochalcone lipidmaps.org. Chalcones and dihydrochalcones are classes of natural products known for a wide range of biological activities, including cytotoxicity. As discussed earlier, this compound's cytotoxic activity has been directly compared to that of cryptocaryone (a dihydrochalcone) and desmethylthis compound (a related derivative), revealing differences in their potency and spectrum against various cancer cell lines researchgate.netscience.govnih.gov. Cryptocaryone, with its distinct γ-lactone moiety, has been suggested as a potential lead compound for antitumor drug development based on its strong activity researchgate.net.

Beyond these closely related compounds, other chalcone and dihydrochalcone derivatives isolated from Cryptocarya species have also demonstrated cytotoxic activities lipidmaps.orgscience.govnih.gov. These comparisons within the Cryptocarya genus and with broader classes of chalcones and dihydrochalcones help to contextualize the activity of this compound and identify structural features that may be associated with enhanced or altered biological effects. The general cytotoxic properties observed across various chalcone derivatives highlight the potential of this structural scaffold for anticancer research.

Chemical Derivatization and Analog Development of Infectocaryone

Synthesis of Novel Infectocaryone Derivatives

The synthesis of this compound and its analogs is fundamental to developing novel derivatives. Several synthetic approaches to this compound have been reported, providing routes to access the core structure and potentially introduce modifications nih.govmdpi.com. For instance, asymmetric total syntheses of both (+)- and (-)-infectocaryone have been achieved utilizing key steps such as iridium-catalyzed allylic alkylation, nucleophilic allylation, and ring-closing metathesis. Another approach involved a Diels-Alder reaction as a critical step, starting from chiral raw materials nih.gov. These synthetic methodologies offer platforms for the rational design and synthesis of this compound derivatives by allowing for variations in substituents and the core scaffold.

A naturally occurring derivative, desmethylthis compound, has also been identified, which is a derivative resulting from the methyl ester hydrolysis of this compound nih.gov. The existence of this natural derivative highlights potential sites on the this compound structure that are amenable to modification and suggests that alterations to ester groups can occur naturally or be intentionally performed synthetically.

Functionalization and Modification Strategies

Functionalization and modification strategies for this compound can be informed by its chemical structure as a chalcone (B49325) and a chiral A-ring flavonoid, as well as the reported synthetic routes. General strategies applicable to this class of compounds include modifications to the aromatic rings, alterations of the α,β-unsaturated carbonyl system, and functionalization of the chiral A-ring.

During structural determination and stereochemical analysis, chemical derivatization techniques have been employed. For example, the Mosher method, which involves derivatization of a secondary alcohol with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), has been used to determine the absolute configuration of chiral centers in related synthetic intermediates, a technique potentially applicable for analyzing chiral this compound derivatives nih.gov.

Synthetic strategies for chiral A-ring-containing flavonoids, including those used for this compound, often involve the construction of the cyclohexenone or related ring systems with controlled stereochemistry nih.gov. This control over the chiral core allows for the introduction of various functional groups at specific positions. Potential modification strategies could involve:

Electrophilic or nucleophilic aromatic substitution on the phenyl rings.

Modifications of the carbonyl group or the adjacent double bond in the chalcone moiety.

Introduction or modification of hydroxyl or methoxy (B1213986) groups, as seen in the comparison between this compound and desmethylthis compound nih.gov.

Skeletal modifications to explore the impact of altering the core flavonoid structure.

Evaluation of Modified Structures for Enhanced Properties

The evaluation of modified this compound structures is primarily focused on assessing their biological activities, with a significant emphasis in the literature on cytotoxic properties aip.orgnih.govaip.orgdoi.orgresearchgate.net. This compound and its natural derivatives like desmethylthis compound have been evaluated for cytotoxicity against various cancer cell lines, including murine leukemia P388, HL 60, HCT116, and A549 cells aip.orgaip.orgdoi.orgresearchgate.net. These evaluations typically utilize assays such as the MTT assay to measure cell viability aip.orgaip.orgdoi.org.

The synthesis and modification of this compound derivatives aim to explore the structure-activity relationship (SAR) of this compound class. By systematically altering specific parts of the molecule, researchers can determine how these changes affect biological activity. For instance, comparisons between the activities of this compound and related compounds or synthetic analogs can provide insights into the crucial pharmacophores and structural features required for activity aip.orgaip.org. Modified structures would be evaluated using similar in vitro biological assays to compare their potency and spectrum of activity against the parent compound. The goal is to identify derivatives with potentially enhanced efficacy or altered biological profiles.

While specific detailed data tables on the derivatization and evaluation of a wide range of this compound analogs were not extensively available in the provided sources, the reported cytotoxic activities of this compound and its natural relatives provide a baseline for evaluating synthetic derivatives. For example, studies have shown that this compound exhibits cytotoxic activities against certain cancer cell lines with reported IC₅₀ values nih.gov.

CompoundSource SpeciesCell Lines TestedRepresentative IC₅₀ Values
This compoundCryptocarya speciesNCI-H460, SF-26811.0 μM, 3.7 μM nih.gov
This compoundCryptocarya speciesMurine Leukemia P388, HL 60, HCT116< 2 µg/mL aip.orgaip.orgdoi.orgresearchgate.net
Desmethylthis compoundCryptocarya konishiiMurine Leukemia P388, HL 60< 2 µg/mL aip.orgaip.orgdoi.orgresearchgate.net

Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions used.

The evaluation process for novel derivatives would involve similar cytotoxic screening, and potentially other relevant biological assays depending on the intended application. Analysis of the data obtained from these evaluations would help establish SARs, guiding further synthetic efforts towards the development of more potent or selective this compound-based compounds.

Methodological Advancements in Infectocaryone Research

Improved Isolation and Purification Protocols

Infectocaryone is typically isolated from the bark or wood of Cryptocarya species. aip.orgnih.gov The initial step often involves extraction with organic solvents like methanol (B129727) or ethanol. aip.orgacs.org

Early isolation methods involved techniques such as column chromatography and preparative thin-layer chromatography (PTLC) using silica (B1680970) gel. doi.orgacs.org More recent protocols have incorporated advanced chromatographic methods to achieve higher purity and better separation from co-occurring compounds, such as other flavonoids and chalcones found in Cryptocarya species. doi.orgaip.org

Techniques like preparative high-performance liquid chromatography (HPLC) using various stationary phases, such as C18 or silica, have been employed for the purification of this compound and related compounds. doi.orgacs.org For instance, preparative HPLC on a Waters PrepPak cartridge (Porasil® 15–20 μm 125 Å) and semipreparative HPLC on Waters RCM (Prep Nova-Pak® HR silica 6 μm 60 Å) have been reported. doi.org

Bioassay-guided fractionation has also been a strategy to isolate this compound, where fractions are tested for a specific biological activity to guide the purification process. acs.orgacs.orgacs.orgnih.gov While the biological activities are not the focus here, the fractionation guided by these assays contributes to the isolation methodology.

An example of an isolation scheme from Cryptocarya rigidifolia involved extracting ground root wood with ethanol, followed by liquid-liquid partitioning with aqueous methanol and hexanes. acs.org Further fractionation of the ethyl acetate-soluble portion utilized Sephadex LH-20, reverse-phase solid-phase extraction (SPE), normal-phase silica gel column chromatography, and C18 HPLC to yield various compounds, including this compound. acs.org

Development of Advanced Synthetic Techniques

The synthesis of this compound has been a subject of research, particularly the development of asymmetric synthesis routes to obtain specific enantiomers. Given its chiral nature, controlling stereochemistry during synthesis is a key challenge. nih.govnih.gov

One approach to the asymmetric synthesis of (+)-Infectocaryone and its enantiomers has utilized a Diels-Alder reaction as a crucial step, starting from chiral raw materials like 2-deoxy-D-ribose. nih.govrsc.org This method involved obtaining an unsaturated ester intermediate, followed by oxidation and a Diels-Alder cycloaddition. nih.govrsc.org Challenges included dynamic equilibrium of double bonds in oxidation products, leading to mixtures of dienophiles. nih.gov

Another synthetic strategy for (+)-Infectocaryone, along with (+)-cryptocaryone, involved metal-catalyzed asymmetric alkylation at the allyl position and ring-closing metathesis (RCM). nih.govnih.govscience.gov This modular synthesis approach to cyclohexenones has been applied to the enantioselective total synthesis of this compound. nih.govresearchgate.net

Research has also explored novel Diels-Alder reactions with good chemoselectivity and stereoselectivity, employing mixtures of alkene regioisomers in dynamic equilibrium as chiral dienophiles for the synthesis of (-)- and (+)-Infectocaryone from commercial sugars. mdpi.comresearchgate.netrsc.org

These synthetic efforts aim to provide access to this compound and its analogues, which is important for research purposes, especially when natural abundance is low or isolation is challenging. rsc.org

Refinements in Spectroscopic Characterization Methods

The structural elucidation of this compound relies heavily on spectroscopic techniques. Comparisons of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with those of related compounds like cryptocaryone (B1250406) have been fundamental in determining its structure. mdpi.comdoi.org

Detailed spectroscopic analyses, including 1D and 2D NMR experiments such as COSY, HMBC, and NOESY, are routinely used to assign proton and carbon signals and establish connectivity within the molecule. doi.orgacs.org For example, HMBC correlations have been used to assign the keto-enol tautomeric structure of this compound by comparison with cryptocaryone. doi.org

Mass spectrometry, including high-resolution electrospray ionization mass spectrometry (HRESIMS), provides molecular weight information and fragmentation patterns that aid in confirming the molecular formula and structural features. acs.org The molecular formula of this compound, C34H28O8, has been derived from techniques like EIMS. doi.org

Infrared (IR) spectroscopy is used to identify key functional groups, such as carbonyl groups. doi.orgacs.org For instance, the absence of a band around 1780 cm⁻¹ in the IR spectrum has been used to confirm the absence of a γ-lactone group in this compound compared to cryptocaryone. doi.org

Circular Dichroism (CD) spectroscopy is a vital tool for determining the absolute stereochemistry of chiral compounds like this compound. doi.orgresearchgate.netacs.orgacs.orgnih.govresearchgate.net X-ray crystallographic analysis of derivatives, such as 8-bromocryptocaryone, has also been used to establish the absolute configuration of related compounds, which can then be correlated to this compound. doi.orgresearchgate.net

The combination of these spectroscopic methods provides comprehensive data for the unambiguous identification and structural characterization of this compound.

Future Research Directions and Unexplored Avenues

Elucidation of Full Biosynthetic Pathway Enzymes

Infectocaryone is known to be a natural product found in various Cryptocarya species. researchgate.netga-online.orgmarquette.eduresearchgate.netresearchgate.net While its origin from these plants is established, the complete enzymatic pathway responsible for its biosynthesis within these organisms has not been fully elucidated. Future research could focus on identifying and characterizing the specific enzymes involved in each step of this compound's formation from primary metabolites. This could involve transcriptomic and proteomic analyses of Cryptocarya species, enzyme assays, and genetic studies. A detailed understanding of the biosynthetic pathway could open avenues for engineered production of this compound or its analogs through synthetic biology approaches.

Exploration of Alternative Synthetic Strategies

The chemical synthesis of this compound, including asymmetric total synthesis, has been reported. However, the exploration of alternative and potentially more efficient or scalable synthetic strategies remains a valuable research direction. This could involve developing novel catalytic methods, exploring cascade reactions, or utilizing flow chemistry techniques to improve reaction efficiency, yield, and selectivity. Research into alternative synthetic routes could also focus on reducing the number of steps, using more readily available starting materials, or enabling the synthesis of structural analogs for further biological evaluation.

Identification of Novel Molecular Targets

Studies have demonstrated the cytotoxic effects of this compound against a range of cancer cell lines. researchgate.netga-online.orgmarquette.eduresearchgate.netresearchgate.net However, the precise molecular targets and mechanisms of action responsible for these observed activities are not always fully understood. Future research should aim to identify the specific cellular proteins, enzymes, or pathways with which this compound interacts to exert its biological effects. Techniques such as affinity chromatography, pull-down assays, proteomics, and advanced microscopy could be employed to pinpoint these targets. Understanding the molecular targets is crucial for comprehending the compound's biological profile at a fundamental level.

Investigation of Other Biological Activities (excluding therapeutic claims or human trials)

Beyond its reported cytotoxic properties, this compound, as a natural product, may possess a broader spectrum of biological activities. Future research could explore other potential effects in rigorous in vitro or in vivo (non-human) model systems. This could include investigating antioxidant properties, anti-inflammatory effects (related compounds like cryptocaryone (B1250406) have shown such activity), or potential antimicrobial activities against various pathogens. Such investigations would expand the understanding of this compound's biological profile without making any claims related to human therapeutic use.

Green Chemistry Approaches to this compound Production

Given that this compound is isolated from plant sources, research into more sustainable and environmentally friendly methods for its production is pertinent. Future work could focus on optimizing extraction procedures from Cryptocarya species to minimize the use of hazardous solvents and reduce waste generation. Exploring biocatalytic or enzymatic methods for synthesis or modification of this compound could offer greener alternatives to traditional chemical synthesis. Additionally, investigating the potential for cell culture or fermentation techniques to produce this compound could provide a more controlled and sustainable source compared to wild harvesting.

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions for studying Infectocaryone’s mechanism of action?

  • Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Target cells/organisms affected by this compound.
  • Intervention: Dose-response relationships or molecular pathways.
  • Comparison: Existing antimicrobial agents with similar targets.
  • Outcome: Quantitative metrics (e.g., inhibition rates, IC50 values).
  • Reference frameworks like FINER ensure alignment with ethical and practical constraints .

Q. What strategies are effective for conducting a systematic literature review on this compound’s pharmacokinetics?

  • Methodology :

Keyword optimization : Combine terms like "this compound AND pharmacokinetics AND in vivo" with Boolean operators.

Database selection : Prioritize PubMed, EMBASE, and Scopus; exclude predatory journals.

Critical appraisal : Use tools like AMSTAR-2 for systematic reviews or GRADE for evidence quality assessment.

  • Include a table summarizing key findings (e.g., bioavailability, half-life) from peer-reviewed studies .

Q. How to design controlled experiments to evaluate this compound’s efficacy against resistant strains?

  • Methodology :

  • Positive/negative controls : Use standard antibiotics (e.g., ciprofloxacin) and solvent-only controls.
  • Replication : Minimum n=3 biological replicates to account for variability.
  • Blinding : Double-blind protocols to reduce bias in data interpretation.
  • Document raw data (e.g., inhibition zone diameters) in appendices, with processed data (normalized to controls) in the main text .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s cytotoxicity across studies?

  • Methodology :

  • Triangulation : Cross-validate results using multiple assays (e.g., MTT, LDH release, apoptosis markers).
  • Contextual analysis : Identify variables causing discrepancies (e.g., cell line specificity, incubation time).
  • Principal Contradiction Analysis : Determine if cytotoxicity is dose-dependent (principal aspect) or assay-dependent (secondary aspect) .
  • Example table:
StudyCell LineIC50 (µM)Assay Type
AHEK29312.3MTT
BHepG245.7LDH

Q. What methodologies are suitable for longitudinal studies on this compound’s prophylactic potential?

  • Methodology :

  • Cohort design : Track outcomes (e.g., infection rates) in pre-treated vs. untreated groups over 6–12 months.
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models.
  • Ethical considerations : Adhere to protocols for human subjects (informed consent, data anonymization) .

Q. How to address subgroup heterogeneity in clinical trials testing this compound?

  • Methodology :

  • Stratified randomization : Group participants by biomarkers (e.g., CYP450 genotypes affecting drug metabolism).
  • Interaction tests : Statistically evaluate subgroup-treatment effects (e.g., ANOVA with post hoc tests).
  • Report subgroup findings transparently to avoid overgeneralization .

Q. What computational approaches integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodology :

  • Network pharmacology : Map drug-target interactions using STRING or KEGG databases.
  • Machine learning : Train models on transcriptomic/proteomic data to predict off-target effects.
  • Validation : Confirm in silico findings with in vitro binding assays .

Data Presentation and Ethical Standards

Q. How should researchers present large-scale raw data from this compound experiments while maintaining clarity?

  • Guidelines :

  • Appendices : Include raw datasets (e.g., RNA-seq reads) in supplementary materials.
  • Processed data : Summarize key results (e.g., fold-change in gene expression) in main figures/tables.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical challenges arise in this compound trials involving vulnerable populations?

  • Solutions :

  • Community engagement : Partner with local stakeholders to align research goals with patient needs.
  • Data security : Encrypt sensitive health records and comply with GDPR/HIPAA regulations.
  • Equitable benefit-sharing : Ensure post-trial access to this compound in low-resource settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.